![molecular formula C23H23N7O B560189 Unii-0C33ibk195 CAS No. 1476074-39-1](/img/structure/B560189.png)
Unii-0C33ibk195
Overview
Description
“Unii-0C33ibk195” is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration). The code is non-proprietary, free, unique, unambiguous, and nonsemantic . The preferred substance name for “Unii-0C33ibk195” is VX-984 .
Molecular Structure Analysis
The molecular formula of VX-984 is C23H23N7O . The Unique Ingredient Identifier (UNII) is linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the FDA .Scientific Research Applications
Inhibition of Non-Homologous End Joining (NHEJ)
VX-984 is a selective inhibitor of non-homologous end joining (NHEJ), a pathway that repairs DNA double-strand breaks (DSBs) . This inhibition results in a dose-dependent reduction in class switch recombination (CSR) efficiency .
Preferential Activity in Transformed Cells
Research suggests that VX-984 may have preferential activity in transformed cells . This means that the compound might be more effective in cells that have undergone changes leading to cancer or other diseases.
Enhancement of Homologous Recombination (HR)
When NHEJ is inhibited by VX-984, there is a dramatic dose-dependent increase in homologous recombination (HR), another pathway for repairing DSBs .
Increase in Microhomology-Mediated End Joining (mNHEJ)
In addition to enhancing HR, VX-984 also leads to a significant increase in microhomology-mediated end joining (mNHEJ), an alternative pathway for DSB repair .
Impact on DNA Damage Markers
Treatment with VX-984 affects the resolution of γ-H2AX foci, a marker of DNA damage, in malignant cells . This suggests that the compound could be used to monitor the effectiveness of cancer treatments.
Reduction of DNA-PK Substrate Phosphorylation
VX-984 further reduces radiation-induced phosphorylation of DNA-PK substrates . This could potentially enhance the effectiveness of radiation therapy in cancer treatment.
Potent Radiation Enhancement
VX-984 has been found to enhance the cytotoxicity of ionizing radiation (IR) in a panel of cancer cell lines, including non-small cell lung cancer (NSCLC) cells . This makes VX-984 a potent radiation-enhancing agent.
Potential Treatment for NSCLC
Given its radiation-enhancing effects and selective inhibition of DNA-PK, VX-984 could be a promising candidate for the treatment of NSCLC . In NSCLC patient-derived xenograft (PDX) models, the combination of VX-984 and IR led to durable complete responses .
properties
IUPAC Name |
8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEACIOGDEQRHFA-KIYKJNLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |
CAS RN |
1476074-39-1 | |
Record name | VX-984 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-984 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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